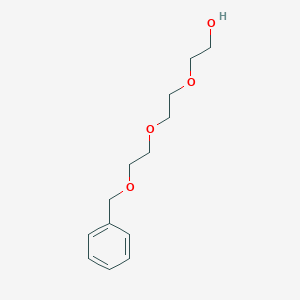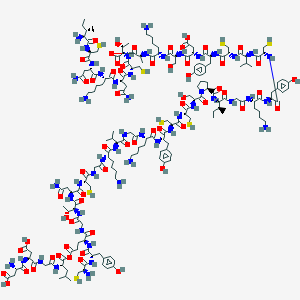
Group 5 allergens, Ambrosia
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Group 5 allergens are a class of proteins that are commonly found in pollen grains of various plants. One of the most well-known examples of Group 5 allergens is Ambrosia, which is commonly known as ragweed. Ambrosia is a major cause of seasonal allergies in many parts of the world, particularly in North America.
Mechanism of Action
Ambrosia pollen grains contain a variety of proteins, including Group 5 allergens. These proteins are capable of triggering an immune response in individuals who are allergic to them. When Ambrosia pollen grains are inhaled, the Group 5 allergens bind to specific receptors on the surface of immune cells, triggering the release of histamine and other inflammatory molecules. This leads to the symptoms of seasonal allergies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ambrosia pollen grains have been extensively studied. In addition to triggering an immune response, Ambrosia pollen grains have been shown to cause oxidative stress and inflammation in the respiratory tract. They can also damage the epithelial cells that line the respiratory tract, leading to increased susceptibility to infections.
Advantages and Limitations for Lab Experiments
Ambrosia pollen grains are a useful tool for studying the mechanisms of allergic reactions. They are easily obtained and can be used to induce allergic reactions in animal models. However, there are also limitations to using Ambrosia pollen grains in lab experiments. For example, the pollen grains may contain other proteins or contaminants that could confound the results of experiments.
Future Directions
There are several future directions for research on Ambrosia and Group 5 allergens. One area of focus is the development of more effective treatments for seasonal allergies. This could involve the development of new drugs that target the Group 5 allergens specifically, or the use of immunotherapy to desensitize individuals to Ambrosia pollen. Another area of research is the identification of other plants that produce Group 5 allergens, as well as the development of diagnostic tools to identify individuals who are allergic to these proteins. Finally, there is a need for more research on the biochemical and physiological effects of Group 5 allergens, particularly with regard to their potential role in the development of respiratory diseases such as asthma.
Synthesis Methods
Ambrosia is a plant that belongs to the family Asteraceae. It is an annual plant that grows up to 1-2 meters in height and produces small, green flowers. The synthesis of Ambrosia pollen grains occurs in the male flowers of the plant. The pollen grains are small, light, and easily carried by the wind, making them a major cause of seasonal allergies.
Scientific Research Applications
Ambrosia has been extensively studied in the field of allergology. Its pollen grains are known to cause allergic reactions in many individuals, leading to symptoms such as sneezing, runny nose, and itchy eyes. Scientific research on Ambrosia has focused on understanding the mechanisms by which it causes these symptoms, as well as developing effective treatments for allergies.
properties
CAS RN |
136882-65-0 |
|---|---|
Product Name |
Group 5 allergens, Ambrosia |
Molecular Formula |
C179H280N48O60S8 |
Molecular Weight |
4321 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]oxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]oxy-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C179H280N48O60S8/c1-14-86(9)139(190)171(277)220-122(79-292)164(270)210-111(63-127(187)236)159(265)201-105(31-20-25-55-184)153(259)209-112(64-128(188)237)160(266)218-125(82-295)169(275)226-144(90(13)231)179(285)287-177(283)88(11)196-150(256)104(30-19-24-54-183)202-163(269)117(73-228)213-162(268)115(67-137(248)249)211-156(262)108(59-92-35-43-96(233)44-36-92)208-165(271)123(80-293)221-174(280)141(85(7)8)224-168(274)124(81-294)217-158(264)110(61-94-39-47-98(235)48-40-94)207-152(258)102(28-17-22-52-181)198-132(241)71-195-173(279)142(87(10)15-2)225-170(276)126-32-26-56-227(126)176(282)118(74-229)214-166(272)120(77-290)219-167(273)121(78-291)216-157(263)109(60-93-37-45-97(234)46-38-93)206-151(257)101(27-16-21-51-180)197-131(240)70-194-172(278)140(84(5)6)223-154(260)103(29-18-23-53-182)199-130(239)68-193-149(255)119(76-289)215-161(267)113(65-129(189)238)212-175(281)143(89(12)230)222-134(243)72-191-147(253)106(203-155(261)107(204-146(252)100(186)75-288)58-91-33-41-95(232)42-34-91)49-50-138(250)286-178(284)116(57-83(3)4)200-133(242)69-192-148(254)114(66-136(246)247)205-145(251)99(185)62-135(244)245/h33-48,83-90,99-126,139-144,228-235,288-295H,14-32,49-82,180-186,190H2,1-13H3,(H2,187,236)(H2,188,237)(H2,189,238)(H,191,253)(H,192,254)(H,193,255)(H,194,278)(H,195,279)(H,196,256)(H,197,240)(H,198,241)(H,199,239)(H,200,242)(H,201,265)(H,202,269)(H,203,261)(H,204,252)(H,205,251)(H,206,257)(H,207,258)(H,208,271)(H,209,259)(H,210,270)(H,211,262)(H,212,281)(H,213,268)(H,214,272)(H,215,267)(H,216,263)(H,217,264)(H,218,266)(H,219,273)(H,220,277)(H,221,280)(H,222,243)(H,223,260)(H,224,274)(H,225,276)(H,226,275)(H,244,245)(H,246,247)(H,248,249)/t86-,87-,88-,89+,90+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,139-,140-,141-,142-,143-,144-/m0/s1 |
InChI Key |
LXSTYQMJTPDIKD-ZUJFLFOUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)OC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CS)N)N |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)OC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)N)N |
Other CAS RN |
136882-65-0 |
synonyms |
Amb a V protein, Ambrosia artemisiifolia Amb t V protein, Ambrosia trifida AmbtV allergen protein, Ambrosia trifida AmbtV protein, Ambrosia trifida giant ragweed component RA5 group 5 allergens, Ambrosia Ra5 protein, Ambrosia artemisiifolia RA5 protein, Ambrosia trifida ragweed allergen Ra5 short ragweed component RA5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



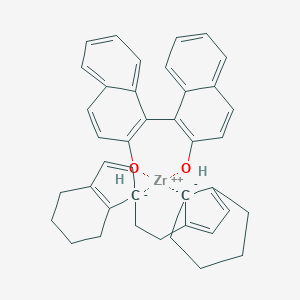

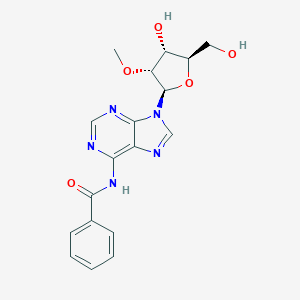
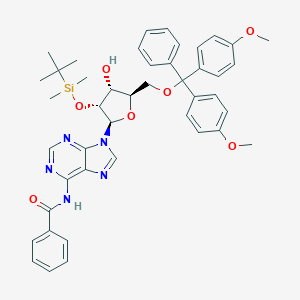
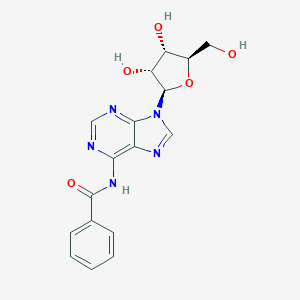
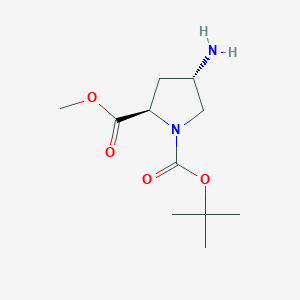

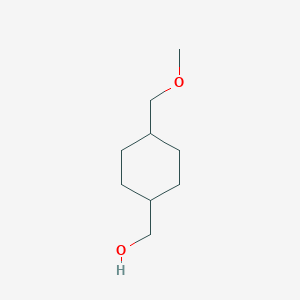


![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)
